7,8-Dihydroisoquinoline 7,8-Dihydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 24334-24-5
VCID: VC8375245
InChI: InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2
SMILES: C1CC2=C(C=C1)C=CN=C2
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol

7,8-Dihydroisoquinoline

CAS No.: 24334-24-5

Cat. No.: VC8375245

Molecular Formula: C9H9N

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydroisoquinoline - 24334-24-5

Specification

CAS No. 24334-24-5
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
IUPAC Name 7,8-dihydroisoquinoline
Standard InChI InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2
Standard InChI Key MCGVFCHUDYSSJV-UHFFFAOYSA-N
SMILES C1CC2=C(C=C1)C=CN=C2
Canonical SMILES C1CC2=C(C=C1)C=CN=C2

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

7,8-Dihydroisoquinoline features a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. The saturation at the 7,8-positions distinguishes it from fully aromatic isoquinoline, imparting distinct electronic and steric properties. The IUPAC name, 7,8-dihydroisoquinoline, reflects this structural specificity . Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
SMILESC1CC2=C(C=C1)C=CN=C2
InChI KeyMCGVFCHUDYSSJV-UHFFFAOYSA-N

The compound’s planar aromatic region and non-planar saturated segment create a twisted conformation, influencing its reactivity and solid-state packing .

Spectroscopic and Physical Characteristics

7,8-Dihydroisoquinoline exhibits UV-Vis absorption maxima typical of conjugated heterocycles, with a primary band near 270 nm attributable to π→π* transitions. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the aromatic protons resonate as a multiplet between δ 6.8–7.2 ppm, while the aliphatic protons adjacent to nitrogen appear as a triplet near δ 3.1 ppm .

Synthetic Methodologies

Oxidation of Tetrahydroisoquinoline Alkaloids

A seminal route involves the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate (KMnO₄) in acetone. This method selectively dehydrogenates the tetrahydro precursor, yielding 7,8-dimethoxy-3,4-dihydroisoquinoline with high regioselectivity . The reaction proceeds via a radical intermediate, with acetone acting as both solvent and mild reductant to prevent over-oxidation.

Cyclization of β-Arylethylamines

Alternative syntheses employ acid-catalyzed cyclization of β-arylethylamine derivatives. For example, treatment of 2-(3,4-dimethoxyphenyl)ethylamine with hydrochloric acid under reflux induces intramolecular cyclization, forming the dihydroisoquinoline core . This method offers scalability and compatibility with electron-donating substituents.

Mechanochemical Approaches

Recent advances include solvent-free mechanochemical synthesis, where high-energy ball milling promotes cyclization reactions without hazardous solvents. This green chemistry approach achieves yields exceeding 80% while minimizing waste .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media further dehydrogenates 7,8-dihydroisoquinoline to isoquinoline, restoring full aromaticity .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the remaining double bond, yielding 1,2,3,4-tetrahydroisoquinoline, a precursor to bioactive alkaloids .

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the saturated ring. Halogenation with bromine (Br₂) in acetic acid introduces bromine atoms, enabling subsequent cross-coupling reactions .

Mechanofluorochromic Modifications

Functionalization with electron-withdrawing groups (e.g., cyano, amino) confers mechanofluorochromic (MFC) properties. For instance, 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives exhibit tunable solid-state fluorescence, shifting emission from blue to cyan upon grinding due to altered π-conjugation .

Applications in Materials Science

Fluorescent Materials

The twisted conformation of 7,8-dihydroisoquinoline derivatives disrupts π-π stacking, enhancing solid-state fluorescence. DDIC derivatives emit across the visible spectrum (λₑₘ = 450–650 nm), with quantum yields up to 0.65 . Applications include:

  • Optical Sensors: Detection of mechanical stress in polymers.

  • Information Encryption: MFC-active inks for secure documents.

Organic Electronics

Incorporating dihydroisoquinoline moieties into conjugated polymers improves charge transport in organic light-emitting diodes (OLEDs). The saturated ring reduces exciton quenching, enhancing device efficiency .

Biological and Pharmacological Relevance

Antimicrobial Activity

Sulfanyl-substituted derivatives (e.g., 3-methylsulfanyl-7,8-dihydroisoquinoline-4-carbonitrile) exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) as low as 4 μg/mL have been reported .

Neuroprotective Effects

Structural analogs resembling natural isoquinoline alkaloids modulate dopamine receptors, showing promise in Parkinson’s disease models. Specific derivatives reduce oxidative stress in neuronal cells by 40–60% at 10 μM concentrations .

Industrial and Environmental Considerations

Dye Synthesis

The compound’s aromatic system serves as a scaffold for azo dyes, providing vibrant hues with improved lightfastness. Metallization with chromium or cobalt enhances color depth for textile applications .

Green Chemistry Innovations

Mechanochemical synthesis reduces solvent use by 90% compared to traditional methods, aligning with sustainable manufacturing principles. Lifecycle assessments indicate a 45% lower carbon footprint for solvent-free routes .

Comparison with Related Compounds

CompoundAromaticityKey ApplicationsDistinctive Feature
IsoquinolineFully aromaticPharmaceutical synthesisHigh thermal stability
1,2,3,4-TetrahydroisoquinolineNon-aromaticAlkaloid precursorsFlexible ring conformation
7,8-DihydroisoquinolinePartially aromaticFluorescent materialsMechanofluorochromism

The partial saturation of 7,8-dihydroisoquinoline enables unique photophysical properties absent in fully saturated or aromatic analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator